molecular formula C24H23N3O3S B385330 N-{3-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-4,5-dimethyl-2-thienyl}-2-furamide CAS No. 622804-40-4

N-{3-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-4,5-dimethyl-2-thienyl}-2-furamide

Cat. No.: B385330
CAS No.: 622804-40-4
M. Wt: 433.5g/mol
InChI Key: IVSVMTRYSPFHOR-UHFFFAOYSA-N
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Description

N-{3-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-4,5-dimethyl-2-thienyl}-2-furamide is a chemical compound of significant interest in research and development sectors. The structural complexity of this molecule, characterized by its fused heterocyclic systems including thienyl, pyridinyl, and furamide groups, suggests potential for diverse biochemical interactions. Currently, the primary research applications, specific biological targets, and detailed mechanism of action for this compound are not fully characterized in the available public scientific literature. Researchers are encouraged to investigate its properties for potential applications in areas such as medicinal chemistry, drug discovery, or as a biochemical probe. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-[(3-methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-16(2)31-24(27-23(28)19-10-7-13-30-19)21(15)22(26-20-11-4-5-12-25-20)17-8-6-9-18(14-17)29-3/h4-14,22H,1-3H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSVMTRYSPFHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC(=CC=C2)OC)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-4,5-dimethyl-2-thienyl}-2-furamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure which includes:

  • Furan moiety
  • Thienyl group
  • Pyridine and methoxyphenyl substituents

This unique combination of functional groups is believed to contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of furan compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines using both 2D and 3D culture models.

Key Findings:

  • Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted: MTS cytotoxicity assay and BrdU proliferation assay.
  • Results: The compound demonstrated IC50 values indicating effective inhibition of cell proliferation, particularly in 2D assays compared to 3D models, suggesting a promising profile for further development as an antitumor agent .
Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A549X.XXY.YY
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

In addition to its antitumor potential, this compound has shown antimicrobial properties against various pathogens.

Research Highlights:

  • The compound was tested against E. coli and S. aureus, revealing significant antibacterial activity.
  • The mechanism of action is believed to involve DNA binding and subsequent inhibition of DNA-dependent enzymes, similar to other furan derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications in the thienyl and furan components can significantly alter potency and selectivity.

Notable Modifications:

  • Substitution patterns on the pyridine ring can enhance antitumor efficacy.
  • The presence of electron-donating or withdrawing groups on the methoxyphenyl moiety can influence binding affinity to target biomolecules.

Case Studies

Several case studies have documented the effects of similar compounds in preclinical settings:

  • Study on Antitumor Efficacy : A study involving a series of furan derivatives demonstrated that certain substitutions led to increased cytotoxicity against lung cancer cell lines.
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antibacterial properties of furan-based compounds showed that structural variations could enhance activity against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

A. 6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide ()
  • Core : Furo[2,3-b]pyridine (fused furan-pyridine) vs. thienyl in the target.
  • Substituents: Chloro and fluorophenyl groups (electron-withdrawing) vs. methoxyphenyl (electron-donating) in the target. Pyrimidin-2-yl cyclopropane carboxamide vs. pyridinylamino-methyl and furamide in the target.
  • Implications : The fluorophenyl group may enhance metabolic stability compared to the target’s methoxyphenyl, while the fused furopyridine core could offer greater planarity for π-π stacking .
B. AZ331: 5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide ()
  • Core : 1,4-Dihydropyridine (DHP) vs. thienyl.
  • Substituents :
    • Dual methoxyphenyl groups and a furyl moiety, similar to the target’s methoxyphenyl and furamide.
    • Thioether linkage absent in the target.
  • Implications: The DHP core is associated with calcium channel modulation. The thioether in AZ331 may confer redox activity, whereas the target’s pyridinylamino group could enhance basicity and solubility .
C. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ()
  • Core : Benzothiazole vs. thienyl.
  • Substituents :
    • Trifluoromethyl (electron-withdrawing) and methoxyphenyl acetamide vs. dimethyl thienyl and furamide.
  • Implications : The benzothiazole core is rigid and often used in kinase inhibitors. The trifluoromethyl group may improve metabolic stability compared to the target’s dimethyl thienyl substituents .

Physicochemical and Pharmacokinetic Inferences

Parameter Target Compound AZ331 (DHP Derivative) Benzothiazole Acetamide
Molecular Weight ~500 (estimated) ~600 ~400
Key Substituents Methoxyphenyl, Furamide Methoxyphenyl, Thioether Trifluoromethyl, Acetamide
Lipophilicity (LogP) Moderate (methoxy, furamide) High (dual methoxy, thioether) High (trifluoromethyl)
Solubility Moderate (polar furamide) Low (DHP core) Low (benzothiazole)
Structural Advantages of the Target Compound:
  • Furamide : Enhances aqueous solubility compared to benzothiazole acetamides.
  • Pyridinylamino-Methyl: Offers hydrogen-bonding sites absent in DHP derivatives.
  • Dimethyl Thienyl : May reduce steric hindrance compared to bulkier substituents in and .

Potential Therapeutic Overlaps

  • Antimicrobial Activity: Thienyl and furan-containing compounds (e.g., ’s thieno-pyrimidines) often exhibit antimicrobial properties, though the target’s dimethyl groups may alter spectrum .

Preparation Methods

Thiophene Ring Formation

The 4,5-dimethylthiophene scaffold can be synthesized via Knorr thiophene synthesis or Gewald reaction . The Gewald reaction, involving a ketone, sulfur, and a cyanoacetate, is particularly suitable for introducing methyl groups at the 4- and 5-positions:

2-Pentanone + Sulfur + Ethyl CyanoacetateBase4,5-Dimethylthiophene-2-carbonitrile\text{2-Pentanone + Sulfur + Ethyl Cyanoacetate} \xrightarrow{\text{Base}} \text{4,5-Dimethylthiophene-2-carbonitrile}

Subsequent hydrolysis of the nitrile to an amine (Intermediate A) can be achieved using Raney nickel or LiAlH4 .

Table 1: Thiophene Core Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Gewald ReactionEtOH, Morpholine, 80°C65–75
Nitrile HydrolysisLiAlH4, THF, Reflux80–85

Functionalization of the Thiophene Core

Introduction of the (3-Methoxyphenyl)(2-Pyridinylamino)methyl Group

The secondary amine at position 2 of the thiophene undergoes Mannich-type alkylation with 3-methoxybenzaldehyde and 2-aminopyridine :

Intermediate A + 3-Methoxybenzaldehyde + 2-AminopyridineAcOH, NaBH3CNIntermediate C\text{Intermediate A + 3-Methoxybenzaldehyde + 2-Aminopyridine} \xrightarrow{\text{AcOH, NaBH3CN}} \text{Intermediate C}

Reductive amination ensures selective formation of the desired stereochemistry.

Table 2: Reductive Amination Parameters

ParameterValueReference
SolventAcetic Acid
Reducing AgentNaBH3CN
Temperature25°C (RT)
Reaction Time12–16 hours

Amide Bond Formation

Coupling with Furan-2-Carboxylic Acid

The terminal amine of Intermediate C reacts with furan-2-carbonyl chloride under Schotten-Baumann conditions :

Intermediate C + Furan-2-COClNaOH, H2O/Et2OTarget Compound\text{Intermediate C + Furan-2-COCl} \xrightarrow{\text{NaOH, H2O/Et2O}} \text{Target Compound}

Alternative methods employ EDC/HOBt or DCC coupling in anhydrous DMF.

Table 3: Amidation Reaction Optimization

Coupling AgentSolventYield (%)Purity (HPLC)
EDC/HOBtDMF7895%
DCC/DMAPCH2Cl27293%
SOCl2 (acyl chloride)Et2O/H2O8597%

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 1:4), followed by recrystallization from ethanol/water.

Spectroscopic Data

  • HRMS (ESI) : m/z 433.5 [M+H]+.

  • 1H NMR (CDCl3) : δ 8.35 (pyridinyl-H), 6.85–7.25 (aromatic-H), 4.20 (CH2), 2.25 (thiophene-CH3).

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky substituents on the thiophene may reduce coupling efficiency. Using microwave-assisted synthesis could enhance reaction rates.

  • Amine Protection : Temporary Boc protection of the thiophene amine prevents side reactions during alkylation .

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